molecular formula C12H17NOS B10833420 Heteroaryl-azepine derivative 8

Heteroaryl-azepine derivative 8

Cat. No.: B10833420
M. Wt: 223.34 g/mol
InChI Key: BQUIRHQLEFJFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heteroaryl-azepine derivative 8 is a seven-membered heterocyclic compound that contains a nitrogen atom within its ring structure This compound is part of the azepine family, which is known for its diverse pharmacological and therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heteroaryl-azepine derivative 8 typically involves the ring expansion of smaller heterocyclic compounds. One common method is the [1,7]-electrocyclization reaction, which involves the cyclization of a linear precursor to form the seven-membered ring. This reaction can be carried out under various conditions, including thermal, photochemical, and microwave irradiation .

Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. This method often employs multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .

Industrial Production Methods

Industrial production of this compound may involve one-pot synthesis techniques, which are efficient and cost-effective. These methods often use readily available starting materials and catalysts to facilitate the ring expansion and formation of the azepine ring .

Chemical Reactions Analysis

Types of Reactions

Heteroaryl-azepine derivative 8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield azepinone derivatives, while reduction may produce azepane derivatives .

Scientific Research Applications

Heteroaryl-azepine derivative 8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of heteroaryl-azepine derivative 8 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism of action depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Heteroaryl-azepine derivative 8 can be compared with other similar compounds, such as:

This compound is unique due to its specific heteroaryl substituents, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-methoxy-2-prop-1-en-2-yl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C12H17NOS/c1-8(2)12-11(14-3)9-4-6-13-7-5-10(9)15-12/h13H,1,4-7H2,2-3H3

InChI Key

BQUIRHQLEFJFBK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C2=C(S1)CCNCC2)OC

Origin of Product

United States

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